molecular formula C18H16N4O5 B12456323 2-(2,3-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2,3-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B12456323
M. Wt: 368.3 g/mol
InChI Key: OOYPYPUKAKNDFD-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a phenoxy group, a nitro group, and an indole moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(2,3-dimethylphenoxy)acetohydrazide, which is then reacted with an appropriate indole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives. Substitution reactions can result in various substituted phenoxy compounds.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)acetohydrazide
  • 2-(3,5-dimethylphenoxy)acetohydrazide

Uniqueness

2-(2,3-dimethylphenoxy)-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16N4O5

Molecular Weight

368.3 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C18H16N4O5/c1-10-4-3-5-15(11(10)2)27-9-16(23)20-21-17-13-8-12(22(25)26)6-7-14(13)19-18(17)24/h3-8,19,24H,9H2,1-2H3

InChI Key

OOYPYPUKAKNDFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)C

Origin of Product

United States

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